2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid
Description
2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a ketone group at the C2 position and a 2,4,6-trimethoxyphenyl substituent at the C3 position. This structural motif distinguishes it from other propanoic acid analogs, particularly in terms of electronic effects and steric hindrance due to the symmetric 2,4,6-trimethoxy substitution pattern.
Properties
Molecular Formula |
C12H14O6 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O6/c1-16-7-4-10(17-2)8(11(5-7)18-3)6-9(13)12(14)15/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
SBAONPZUSQKTMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC(=O)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Oxazolone Ring-Opening Approach
One effective method employs the use of a key oxazolone intermediate, specifically 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone or closely related analogues. This intermediate can be synthesized by condensation of 2-(3,4-dimethoxybenzamido)acetic acid with 3,4,5-trimethoxybenzaldehyde under dehydrating conditions such as acetic anhydride with sodium acetate as a catalyst.
Subsequent ring-opening of this oxazolone in refluxing methanol or ethanol with a base catalyst like triethylamine yields methyl or ethyl acrylate esters of the target acid. Hydrolysis of these esters under alkaline conditions then affords the free this compound.
This method is advantageous due to:
- Good overall yields.
- Mild reaction conditions.
- The ability to introduce various substituents by modifying the starting oxazolone.
Michael Addition and Hydrolysis Route
Another approach involves Michael addition of acrylate esters to substituted aromatic ketones or amines, followed by hydrolysis. For example, a reaction of cyclopentanone derivatives with acrylate esters in the presence of catalysts like morpholine and p-methyl benzenesulfonic acid in toluene under reflux can yield 3-(2-oxocyclopentyl)-propionic esters. These esters are then hydrolyzed under alkaline conditions (e.g., with sodium hydroxide in methanol-water mixtures) to yield the corresponding propanoic acids.
Although this example is for cyclopentanone derivatives, the principle applies to trimethoxyphenyl-substituted ketones by adjusting the aromatic substrate accordingly.
Key parameters include:
- Reaction temperature: 50–80 °C for hydrolysis.
- Reaction time: 1–3 hours.
- pH adjustment post-hydrolysis to acidic range (pH 3–5).
- Extraction with organic solvents such as dichloromethane or ethyl acetate.
This method allows for a one-pot synthesis with high yields (≥90%) and is suitable for scale-up.
Protection and Functional Group Manipulation
In some syntheses, protection of amino or hydroxyl groups on intermediates is necessary to facilitate isolation and purification. Amino group protection can be done using standard protecting groups as described in Greene’s Protective Groups in Organic Synthesis (1999). This step helps in obtaining optically active derivatives and prevents side reactions during subsequent steps.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Oxazolone formation | Acetic anhydride, sodium acetate | Dehydrating agent, mild heating |
| Ring-opening to esters | Reflux in methanol/ethanol, Et3N | Base catalysis, 1–3 hours |
| Ester hydrolysis | 50–80 °C, NaOH (30% aqueous) | 1–3 hours, pH adjusted to 3–5 post-reaction |
| Extraction | Dichloromethane or ethyl acetate | Organic solvent for product isolation |
| Amino group protection | Standard protecting groups | Optional, for amino derivatives |
In-Depth Research Findings
- The oxazolone ring-opening method provides a versatile platform to synthesize various trimethoxyphenyl derivatives with good yields and purity, as confirmed by NMR and elemental analyses.
- Hydrolysis under alkaline conditions is efficient and yields the free acid without racemization or decomposition.
- The use of high boiling, non-protic solvents such as toluene during ester formation improves reaction rates and product isolation.
- Protection of amino groups enhances the isolation of optically active derivatives and prevents side reactions, facilitating the synthesis of stereochemically pure compounds.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Oxazolone ring-opening | Oxazolone intermediate, MeOH/EtOH, Et3N | Reflux, 1–3 h | High | Versatile, allows diverse derivatives |
| Michael addition + hydrolysis | Aromatic ketone, acrylate ester, morpholine, p-methyl benzenesulfonic acid, NaOH | Reflux, 2–4 h + hydrolysis 1–3 h | ≥90 | One-pot, industrially scalable |
| Amino group protection | Standard protecting groups | Various mild conditions | N/A | For optically active derivatives |
Chemical Reactions Analysis
α-Arylation via Silylium Ion Catalysis
This reaction enables direct coupling of the α-keto group with aromatic systems under mild conditions. Key findings include:
| Reagents/Conditions | Product Formed | Yield | Key Observations |
|---|---|---|---|
| Et₃SiH, TfOH, HFIP solvent, 60°C | α-Arylated propanoic acid esters | 88% | High regioselectivity for mono-arylation |
Mechanism :
-
TfOH activates Et₃SiH to form TfOSiEt₃, releasing H₂.
-
The α-keto carbonyl is activated, facilitating nucleophilic attack by the arene.
-
Hydride transfer from Et₃SiH reduces the intermediate, regenerating the catalyst .
Control experiments confirm the intermediacy of tertiary alcohols, which undergo selective reduction over further arylation .
Esterification Reactions
The carboxylic acid group undergoes standard derivatization for biochemical applications:
| Reagents/Conditions | Product Formed | Yield | Application Context |
|---|---|---|---|
| DCC, DMAP, ethanol | Ethyl ester derivative | >90% | Improved lipophilicity for drug design |
This method leverages carbodiimide-mediated coupling, with DMAP accelerating the reaction. The trimethoxyphenyl group remains intact under these conditions .
Reduction of the α-Keto Group
Selective reduction of the oxo group is achievable with silane-based systems:
| Reagents/Conditions | Product Formed | Yield | Selectivity Notes |
|---|---|---|---|
| Et₃SiH, TfOH, HFIP solvent, 25°C | 3-(2,4,6-Trimethoxyphenyl)propanol | 55% | Competing arylation minimized at lower temps |
Limitation : Prolonged reaction times or excess silane may lead to over-reduction or side reactions .
Functionalization of the Aromatic Ring
While direct modifications of the 2,4,6-trimethoxyphenyl group are less explored, analogous compounds suggest potential reactivity:
-
Demethylation : Strong acids (e.g., BBr₃) could remove methoxy groups, but this remains unverified for this specific compound.
-
Electrophilic Substitution : The para-methoxy groups may direct electrophiles to ortho/para positions, though steric hindrance from the 2,4,6-substitution pattern likely limits reactivity.
Comparative Reactivity Insights
A comparison with structurally similar compounds reveals unique features:
Industrial and Synthetic Considerations
Scientific Research Applications
2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Functional Group Effects: The C2 oxo group introduces electron-withdrawing effects, which may influence acidity (pKa) and reactivity compared to non-oxo analogs .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The oxo group in the target compound may reduce melting points compared to non-oxo analogs (e.g., 3-(2,3,4-TMPh)propanoic acid at 70–73°C vs. 3-(2-Methoxyphenyl)propanoic acid at 85–89°C ) due to disrupted crystallinity.
- Increased oxygen content (C12H14O6 vs.
Biological Activity
2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid is an organic compound with notable biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This compound is characterized by its unique structure, featuring a propanoic acid backbone and a 2,4,6-trimethoxyphenyl substituent, which enhances its pharmacological properties.
- Molecular Formula : CHO
- Molecular Weight : Approximately 278.30 g/mol
- Functional Groups : The presence of multiple methoxy groups and a keto group contributes to its chemical reactivity and solubility.
Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:
- Modulation of metabolic pathways.
- Interaction with enzymes related to cell signaling.
- Induction of apoptosis in cancer cells through activation of caspases .
Anti-inflammatory Properties
Studies have demonstrated the compound's potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. Its structural features allow it to modulate inflammatory pathways effectively.
Antioxidant Activity
The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer.
Anticancer Effects
Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance:
- HepG2 Cells : Compounds similar to this one have shown IC values ranging from 1.38 to 3.21 μM, indicating strong cytotoxic potency compared to standard chemotherapeutics like podophyllotoxin .
- Mechanism : Induces apoptosis by disrupting mitochondrial membrane potential and altering the expression of apoptosis-related proteins such as Bcl-2 and p53 .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 3-(3,4,5-trimethoxyphenyl)propanoic acid | CHO | Lacks keto group | Moderate anti-inflammatory |
| 3-(2,4-dimethoxyphenyl)propanoic acid | CHO | Fewer methoxy groups | Reduced antioxidant activity |
| 3-(3-methoxyphenyl)propanoic acid | CHO | Simplified structure | Lower cytotoxicity |
The unique arrangement of methoxy groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds .
Study on Multidrug Resistance (MDR)
A study highlighted that compounds containing the trimethoxyphenyl moiety exhibited potent reversal effects on multidrug resistance in cancer cells. Specifically, a derivative showed a potency significantly higher than verapamil in reversing MDR . This suggests that the compound's structure may be pivotal in developing new therapeutic agents targeting resistant cancer types.
Cytotoxicity Screening
In another study focused on hepatocellular carcinoma (HepG2), compounds derived from similar structures displayed significant cytotoxic effects. The findings indicated that these compounds could disrupt cell cycle progression and induce apoptosis effectively .
Q & A
Basic: What synthetic strategies are employed to prepare 2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid?
Answer:
Synthesis typically involves condensation reactions starting with substituted aromatic precursors. For example, ester derivatives of structurally related compounds are synthesized using EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, achieving moderate yields (~50-60%) (Scheme 7 in ). The keto group can be introduced via oxidation of propanol intermediates or through ketone-forming reactions like Claisen condensation. Purification often employs reverse-phase HPLC or flash chromatography .
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Answer:
Key techniques include:
- 1H/13C NMR : Identifies methoxy group splitting patterns (distinct for 2,4,6-substitution) and the propanoic acid backbone.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C12H14O6 for the target compound).
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹).
Comparative analysis with databases like HMDB ( ) aids in structural validation. For analogs, SMILES strings and CAS numbers are cross-referenced .
Advanced: How can researchers optimize the yield of ester derivatives during synthesis?
Answer:
Optimization strategies include:
- Catalyst stoichiometry : Using 1.2–1.5 equivalents of EDAC/DMAP to enhance activation.
- Solvent polarity : Dichloromethane or THF improves solubility of aromatic intermediates.
- Reaction duration : Extending time to 24 hours increases conversion rates.
highlights moderate yields in analogous ester syntheses, suggesting iterative adjustments to these parameters. Post-reaction quenching with aqueous NaHCO3 minimizes side products .
Advanced: What in vitro models are appropriate for evaluating antimalarial activity of derivatives?
Answer:
- Plasmodium falciparum strains (e.g., chloroquine-resistant Dd2 and 3D7) are standard.
- P. vivax isolates from endemic regions (e.g., Rondônia, Brazil) provide clinical relevance ( ).
Assays use SYBR Green fluorescence to measure parasite viability. Culturing in RPMI-1640 medium with 10% human serum at 37°C under 5% CO2 mimics physiological conditions. Dose-response curves (IC50) are generated for potency comparisons .
Basic: What physicochemical properties influence bioavailability?
Answer:
Critical properties include:
- logP : Lipophilicity (predicted ~1.75 for analogs; ).
- Aqueous solubility : Determined via shake-flask methods (e.g., ~1.9 g/L for 3,4,5-trimethoxy analog at 25°C).
- pKa : Acidic proton (predicted ~3.87) affects ionization in physiological pH.
For the 2,4,6-isomer, experimental determination via potentiometric titration and HPLC solubility profiling is recommended .
Advanced: How to resolve discrepancies in bioactivity data across studies?
Answer:
Discrepancies arise from:
- Parasite strain variability (e.g., ’s Brazilian P. falciparum vs. lab-adapted strains).
- Compound purity : Require HPLC purity >95% and LC-MS validation.
- Assay conditions : Standardize serum concentration, incubation time, and endpoint detection (e.g., SYBR Green vs. LDH assays). Cross-validation with orthogonal methods (e.g., in vivo murine models) enhances reliability .
Basic: What chromatographic techniques purify the compound effectively?
Answer:
- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (e.g., 30–70% over 20 min).
- Flash chromatography : Silica gel and ethyl acetate/hexane mixtures (e.g., 40:60 ratio).
- Preparative TLC : Suitable for small-scale purification. Monitoring at λ=254 nm detects aromatic moieties .
Advanced: What strategies improve metabolic stability in preclinical studies?
Answer:
- Fluorination : Blocks metabolic hotspots (e.g., ’s fluorinated derivatives).
- Prodrug design : Esterification ( ) enhances oral bioavailability.
- Pharmacokinetic profiling : LC-MS quantifies plasma half-life in rodent models. Reducing α-keto group reactivity (e.g., via reduction to alcohol) may further stabilize the compound .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
